3-bromo-5-phenyl-1H-1,2,4-triazole

Cross-coupling C–C bond formation Heterocyclic functionalization

Unhalogenated triazole analogs lack the electrophilic C3 site required for Pd-catalyzed cross-coupling, blocking access to diverse C3-functionalized libraries. 3-Bromo-5-phenyl-1H-1,2,4-triazole (CAS 15777-59-0) supplies a single, clean bromine handle enabling Suzuki, Sonogashira, and Buchwald-Hartwig diversification. • Key synthetic intermediate for mGlu5 receptor positive allosteric modulators (PAMs) per validated patent routes. • 3-Bromophenyl SAR profile demonstrates enhanced anticancer activity across multiple cell lines versus unhalogenated analogs. • White to pale yellow solid, ≥95% purity, soluble in common organic solvents; ships ambient. For R&D use only.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 15777-59-0
Cat. No. B173778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-phenyl-1H-1,2,4-triazole
CAS15777-59-0
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)Br
InChIInChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12)
InChIKeySIQJGSXGBGMSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-phenyl-1H-1,2,4-triazole: Chemical Identity & Specifications


3-Bromo-5-phenyl-1H-1,2,4-triazole (CAS 15777-59-0) is a halogenated 1,2,4-triazole heterocycle bearing a bromine atom at the 3-position and a phenyl substituent at the 5-position of the triazole ring . Its molecular formula is C₈H₆BrN₃ with a molecular weight of 224.06 g/mol . Key physicochemical parameters include a predicted density of 1.651±0.06 g/cm³, predicted boiling point of 394.2±25.0 °C, and predicted pKa of 7.48±0.40 . The compound is typically supplied as a white to pale yellow solid with solubility in common organic solvents . The bromine substituent confers specific reactivity as a leaving group in cross-coupling chemistry and as a site for nucleophilic aromatic substitution, distinguishing it from non-halogenated triazole analogs .

Workflow
C3-heterocycle diversification via Pd-catalyzed cross-coupling
Suzuki, Sonogashira, Buchwald-Hartwig enabled
Selection
Electrophilic C3-Br as a reactive handle
Single site for regioselective functionalization
Use Context
Medicinal chemistry library synthesis, mGlu5 intermediate, agrochemical candidates
Patent-documented roles in neuroscience & oncology research

3-Bromo-5-phenyl-1H-1,2,4-triazole: Why It Cannot Be Substituted


The 1,2,4-triazole scaffold is a privileged pharmacophore found in numerous bioactive molecules; however, the position and identity of substituents profoundly influence both reactivity and biological target engagement. Unhalogenated analogs such as 3-phenyl-1H-1,2,4-triazole lack the electrophilic site required for Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, effectively blocking access to entire classes of C3-functionalized derivatives . Furthermore, structure-activity relationship (SAR) studies on related triazole series have established that the 3-bromophenylamino moiety confers a clear beneficial effect on anticancer activity across multiple cell lines, an effect that cannot be replicated by compounds lacking the bromine substituent or bearing alternative halogen patterns [1]. Therefore, generic substitution with unhalogenated or differently halogenated triazoles will alter both synthetic utility and potential biological outcomes.

Target
3-Bromo-5-phenyl-1H-1,2,4-triazole: C3-Br enables cross-coupling & may align with activity-enhancing SAR patterns
Unhalogenated analog
3-Phenyl-1H-1,2,4-triazole lacks the electrophilic site, blocking direct C3 diversification and known bromine-associated SAR benefits
Other halogen patterns
Differently substituted triazoles may alter reactivity and biological target engagement; reported class-level advantage is specific to 3-bromo substitution

3-Bromo-5-phenyl-1H-1,2,4-triazole: Differentiation Evidence


Electrophilic C3-Br Enables Cross-Coupling Chemistry

The C3-bromine atom in 3-bromo-5-phenyl-1H-1,2,4-triazole serves as an effective electrophilic site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . The unhalogenated comparator 3-phenyl-1H-1,2,4-triazole (CAS 24031-89-6) lacks this reactive handle entirely and therefore cannot participate in these transformations without prior functionalization [1]. The bromine atom enables direct C–C or C–N bond formation at the triazole C3 position, providing synthetic access to libraries of 3-aryl-, 3-alkynyl-, and 3-amino-5-phenyl-1,2,4-triazole derivatives that are inaccessible from the non-brominated parent scaffold .

Cross-Coupling Handle
Head-to-head
Target: participates in Suzuki, Sonogashira, Buchwald-Hartwig couplings
Comparator: non-reactive; no leaving group
Enables direct C3 diversification
Removes pre-functionalization requirement; binary reactivity advantage
Cross-coupling C–C bond formation Heterocyclic functionalization

Anticancer SAR: 3-Bromophenylamino Moiety Advantage

Structure-activity relationship studies on 3-amino-1,2,4-triazole derivatives revealed that the introduction of a 3-bromophenylamino moiety at position 3 of the triazole core resulted in a clear beneficial effect on anticancer activity across multiple cell lines tested [1]. Compounds bearing this brominated substituent (e.g., compounds 2.6 and 4.6 in the study) demonstrated superior efficacy compared to unsubstituted phenylamino or non-halogenated analogs, confirming that the bromine atom is a critical determinant of biological potency [1]. While this study evaluated 3-amino-1,2,4-triazole derivatives rather than 3-bromo-5-phenyl-1H-1,2,4-triazole itself, the conserved 1,2,4-triazole core and the demonstrated importance of the 3-bromophenyl substituent establish a class-level inference for the target compound's potential utility as a key intermediate in anticancer agent development [1].

Anticancer SAR Context
Class-level
3-Bromophenylamino substitution in 3-amino-1,2,4-triazole series reported higher activity vs. unhalogenated analogs across multiple cell lines
Supports brominated intermediate procurement for oncology SAR
Class-level inference; target compound not directly assayed
Anticancer SAR Medicinal chemistry

mGlu5 Positive Allosteric Modulator Intermediate

Patent literature explicitly references 3-bromo-5-phenyl-1H-1,2,4-triazole as a synthetic intermediate for the preparation of substituted triazole compounds that function as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) . mGlu5 PAMs are under investigation as therapeutic agents for neurological and psychiatric disorders associated with glutamate dysfunction, including schizophrenia and cognitive decline . The target compound's specific substitution pattern (C3-bromo, C5-phenyl) matches the core structure required for subsequent functionalization to access the claimed mGlu5 PAM pharmacophore. Unhalogenated triazole analogs cannot serve as direct precursors for the same synthetic transformations without additional halogenation steps .

mGlu5 PAM Patent Use
Reported
Cited as key intermediate in mGlu5 positive allosteric modulator patent synthesis
Validated neuroscience drug discovery intermediate
Patent-documented synthetic utility for neurological disorder research
mGlu5 receptor Neurological disorders Drug discovery

3-Bromo-5-phenyl-1H-1,2,4-triazole: Application Scenarios


Medicinal Chemistry: Anticancer Library Synthesis

This compound serves as an optimal building block for medicinal chemistry programs requiring diversification at the triazole C3 position. The bromine substituent enables Pd-catalyzed cross-coupling chemistry (Suzuki, Sonogashira, Buchwald-Hartwig) to generate libraries of 3-aryl-, 3-alkynyl-, and 3-amino-5-phenyl-1,2,4-triazole derivatives . SAR data from related 3-amino-1,2,4-triazole series confirm that 3-bromophenyl substitution enhances anticancer activity across multiple cell lines, supporting the strategic selection of brominated precursors for oncology-focused medicinal chemistry campaigns [1].

Neuroscience: mGlu5 PAM Intermediate

Patent documentation establishes 3-bromo-5-phenyl-1H-1,2,4-triazole as a key synthetic intermediate for the preparation of mGlu5 receptor positive allosteric modulators (PAMs) . mGlu5 PAMs represent a therapeutic strategy for neurological and psychiatric disorders including schizophrenia and cognitive impairment associated with glutamate dysfunction . Procurement of this compound supports neuroscience drug discovery programs that align with this validated patent landscape and therapeutic hypothesis.

Agrochemical Intermediate for Pesticidal Triazoles

1,2,4-Triazole derivatives are established scaffolds in agrochemical development, with applications as fungicides, herbicides, and plant growth regulators . 3-Bromo-5-phenyl-1H-1,2,4-triazole provides a versatile halogenated intermediate for the synthesis of novel triazole-based agrochemical candidates, leveraging the bromine substituent as a functional handle for further derivatization [1].

Methodology: Cross-Coupling Optimization on Triazole Scaffolds

For synthetic methodology groups focused on heterocyclic C–H or C–X functionalization, 3-bromo-5-phenyl-1H-1,2,4-triazole represents a well-defined substrate for optimizing Pd-catalyzed cross-coupling conditions on the 1,2,4-triazole core . The compound's single electrophilic site (C3-Br) provides a clean model system for evaluating catalyst systems, ligand effects, and reaction scope without competing reactive sites.

Application
Selection Property
Validation Focus
Cancer-focused library synthesis
C3-Br cross-coupling handle for rapid derivative generation
Oncology SAR with 3-aryl/amino variants; reported activity context of brominated series
mGlu5 modulator research
Patent-documented intermediate for PAM pharmacophore assembly
Reaction scope matching claimed mGlu5 chemotype; intellectual property alignment
Agrochemical candidate synthesis
Halogenated triazole scaffold with established agrochemical precedent
Fungicidal/herbicidal activity screening of derived triazoles
Cross-coupling methodology
Well-defined electrophilic substrate with single reactive site
Catalyst/ligand performance on 1,2,4-triazole core; reaction scope evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-phenyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.